molecular formula C20H21ClN2O4S B2460815 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate CAS No. 320424-17-7

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate

Cat. No.: B2460815
CAS No.: 320424-17-7
M. Wt: 420.91
InChI Key: OLNOBGHZEMISPV-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate is a synthetic compound with the molecular formula C20H21ClN2O4S and a molecular weight of 420.91 g/mol This compound is of interest due to its unique chemical structure, which includes a nitrobenzyl group, a chlorophenyl sulfanyl group, and a cyclohexylcarbamate group

Preparation Methods

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate involves several steps. One common synthetic route starts with the reaction of 4-chlorothiophenol with 3-nitrobenzyl chloride to form 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl chloride. This intermediate is then reacted with N-cyclohexylcarbamic acid in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has been extensively studied for its potential applications in pharmaceuticals, biochemistry, and physiology. Some of its notable applications include:

Mechanism of Action

The exact mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate is not fully understood. studies have shown that it can inhibit protein synthesis and activate certain genes, leading to various cellular effects. The compound may interact with molecular targets such as enzymes or receptors, affecting specific biochemical pathways.

Comparison with Similar Compounds

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate can be compared with other nitrobenzyl carbamates, such as:

    4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl methyl carbamate: Similar structure but lacks the cyclohexyl group.

    4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-methylcarbamate: Similar structure but has a methyl group instead of a cyclohexyl group.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c21-15-7-9-17(10-8-15)28-19-11-6-14(12-18(19)23(25)26)13-27-20(24)22-16-4-2-1-3-5-16/h6-12,16H,1-5,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNOBGHZEMISPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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